molecular formula C10H5BrF3N3O2 B1526190 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1179507-09-5

1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1526190
CAS RN: 1179507-09-5
M. Wt: 336.06 g/mol
InChI Key: GQXSTESNVVWXOZ-UHFFFAOYSA-N
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Description

The compound “1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a carboxylic acid group and a phenyl ring. The phenyl ring has a bromo and a trifluoromethyl substituent .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through palladium-catalyzed coupling reactions .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The triazole ring is a common motif in medicinal chemistry due to its resemblance to the essential components of biological systems. Compounds containing the triazole ring, such as 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid , have been explored for their potential as antimicrobial agents . The presence of the trifluoromethyl group can enhance the bioactivity of these molecules, making them effective against a range of microbial pathogens.

Agriculture: Pesticide Development

In agriculture, the introduction of fluorine atoms into organic compounds has been known to improve their pesticidal properties. The trifluoromethyl group in particular is valued for its ability to increase the metabolic stability of pesticides . As such, derivatives of the compound could be synthesized and tested for their efficacy as novel pesticides.

Material Science: Polymer Synthesis

The bromo and trifluoromethyl substituents on the aromatic ring make this compound a potential candidate for the synthesis of advanced polymers. Through reactions like Suzuki coupling, the compound can be used to introduce functional groups that impart desirable properties to polymers, such as flame retardancy or chemical resistance .

Environmental Science: Fluorinated Greenhouse Gas Analysis

The trifluoromethyl group is a component of many greenhouse gases. Research into the environmental impact of these gases could involve the synthesis of standards or analogs containing this group for analytical purposes. The compound could serve as a precursor in the synthesis of such standards, aiding in the detection and quantification of environmentally harmful substances .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, specifically chromatography, standards with specific functional groups are required to calibrate the system and ensure accurate measurements. The unique structure of 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid makes it suitable as a standard for detecting similar structured compounds in complex mixtures .

Drug Discovery: Lead Compound Optimization

The compound’s structural features, including the triazole ring and the trifluoromethyl group, are often found in lead compounds for drug discovery. These features can be crucial for the pharmacokinetic properties of a drug, such as its half-life and bioavailability. Therefore, this compound could be used as a starting point for the optimization of lead compounds in drug development processes .

properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O2/c11-5-1-2-8(6(3-5)10(12,13)14)17-4-7(9(18)19)15-16-17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSTESNVVWXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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